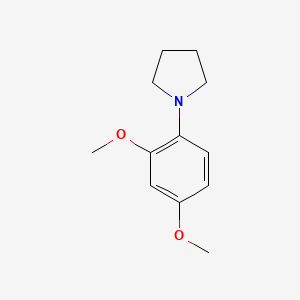








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].Br[CH2:13][CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[N:5]1([C:4]2[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:3]=2[O:2][CH3:1])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
|
Name
|
|
|
Quantity
|
3.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was taken up in a mixture of water and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was partitioned
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined solution of ethyl acetate was washed with saturated sodium bicarbonate, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
|
Type
|
WASH
|
|
Details
|
Elution with ethyl acetate and hexane (1:2
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=C(C=C(C=C1)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.85 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |